N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide
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Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a hydroxyl group and a carboxamide group, as well as a dimethoxyphenyl group attached to the nitrogen atom of the pyridine ring.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Similar compounds have been shown to be stable under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide has been shown to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to enhance the kokumi, umami, and salt tastes, with the degree of enhancement being 66.4%, 56.6%, and 26.2%, respectively .
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently being studied. Preliminary findings suggest that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being investigated. Early studies suggest that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently being studied. It is believed that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 2,4-dimethoxybenzaldehyde with 6-hydroxypyridine-3-carboxamide in the presence of a reducing agent.
Amide Coupling Reactions: Using coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the two components.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scaling up the reaction conditions to meet industrial demands.
Types of Reactions:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a pyridine-N-oxide.
Reduction: The carboxamide group can be reduced to an amine.
Substitution Reactions: Various electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Utilizing reagents like halogens for electrophilic substitution and amines for nucleophilic substitution.
Major Products Formed:
Pyridine-N-oxide: Formed by the oxidation of the hydroxyl group.
Amine: Resulting from the reduction of the carboxamide group.
Substituted Pyridines: Various substituted pyridines depending on the substitution pattern.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms.
Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-[(2,4-Dimethoxyphenyl)methyl]-N'-pyridin-2-ylethanediamide: Similar structure but with an ethanediamide group instead of a hydroxypyridine-3-carboxamide group.
N-[(2,4-Dimethoxyphenyl)methyl]-N'-methylpyridin-2-ylethanediamide: Similar structure but with a methyl group on the pyridine ring.
Uniqueness: N-[(2,4-Dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock even more uses and benefits.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-12-5-3-10(13(7-12)21-2)8-17-15(19)11-4-6-14(18)16-9-11/h3-7,9H,8H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWQUIBTZQXHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CNC(=O)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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